molecular formula C7H4ClNS B7980180 2-Chlorothieno[3,2-c]pyridine CAS No. 28783-23-5

2-Chlorothieno[3,2-c]pyridine

Cat. No.: B7980180
CAS No.: 28783-23-5
M. Wt: 169.63 g/mol
InChI Key: CIYODSVWOYQSOH-UHFFFAOYSA-N
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Description

2-Chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of thienopyridine, characterized by the presence of a chlorine atom at the second position of the thienopyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[3,2-c]pyridine typically involves the chlorination of thienopyridine derivatives. One common method includes the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by Suzuki coupling with boronic acids . The reaction conditions often involve the use of potassium carbonate as a base and solvents such as 1,4-dioxane and acetone at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve gas-phase chlorination of pyridine derivatives in the presence of chlorine gas and a catalyst. The reaction is typically carried out at high temperatures (150-170°C) under ultraviolet light to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: 1,4-dioxane, acetone, and tetrahydrofuran.

Major Products:

  • Substituted thienopyridine derivatives.
  • Arylthienopyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Chlorothieno[3,2-c]pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various biochemical pathways .

Properties

IUPAC Name

2-chlorothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYODSVWOYQSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344601
Record name 2-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-23-5
Record name 2-Chlorothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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